molecular formula C11H16ClN2O5P B069581 Diethyl (4-chloro-2-nitroanilino)methylphosphonate CAS No. 193698-88-3

Diethyl (4-chloro-2-nitroanilino)methylphosphonate

Cat. No. B069581
M. Wt: 322.68 g/mol
InChI Key: QLWBKMAVIJATAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl (4-chloro-2-nitroanilino)methylphosphonate, also known as DCNP, is a chemical compound that has been extensively studied for its use as a research tool in various scientific fields. DCNP is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in regulating cellular signaling pathways.

Mechanism Of Action

Diethyl (4-chloro-2-nitroanilino)methylphosphonate works by irreversibly inhibiting the catalytic activity of PTPs. PTPs are enzymes that remove phosphate groups from tyrosine residues on proteins, thereby regulating cellular signaling pathways. By inhibiting PTPs, Diethyl (4-chloro-2-nitroanilino)methylphosphonate disrupts cellular signaling pathways and can lead to changes in cellular behavior.

Biochemical And Physiological Effects

Diethyl (4-chloro-2-nitroanilino)methylphosphonate has been shown to have a variety of biochemical and physiological effects, depending on the specific cell type and signaling pathway being studied. In cancer cells, Diethyl (4-chloro-2-nitroanilino)methylphosphonate has been shown to inhibit cell growth and induce apoptosis. In immune cells, Diethyl (4-chloro-2-nitroanilino)methylphosphonate has been shown to modulate cytokine production and cell activation. In neurons, Diethyl (4-chloro-2-nitroanilino)methylphosphonate has been shown to affect synaptic plasticity and learning and memory.

Advantages And Limitations For Lab Experiments

One advantage of using Diethyl (4-chloro-2-nitroanilino)methylphosphonate as a research tool is its potency and specificity for PTPs. Diethyl (4-chloro-2-nitroanilino)methylphosphonate is a highly potent inhibitor of PTPs and can be used at low concentrations to achieve significant inhibition. However, one limitation of using Diethyl (4-chloro-2-nitroanilino)methylphosphonate is its irreversible inhibition of PTPs, which can make it difficult to study the effects of transient PTP inhibition. Additionally, Diethyl (4-chloro-2-nitroanilino)methylphosphonate can be toxic to cells at high concentrations, which can limit its use in some experiments.

Future Directions

There are several future directions for the use of Diethyl (4-chloro-2-nitroanilino)methylphosphonate as a research tool. One area of interest is the development of more selective PTP inhibitors that can target specific PTP isoforms. Another area of interest is the use of Diethyl (4-chloro-2-nitroanilino)methylphosphonate in combination with other drugs to enhance its therapeutic potential. Additionally, Diethyl (4-chloro-2-nitroanilino)methylphosphonate could be used to study the role of PTPs in other cellular processes, such as metabolism and cell cycle regulation.

Scientific Research Applications

Diethyl (4-chloro-2-nitroanilino)methylphosphonate has been widely used as a research tool in various scientific fields, including cancer research, immunology, and neuroscience. In cancer research, Diethyl (4-chloro-2-nitroanilino)methylphosphonate has been shown to inhibit the growth and proliferation of cancer cells by targeting PTPs that are overexpressed in cancer cells. In immunology, Diethyl (4-chloro-2-nitroanilino)methylphosphonate has been used to study the role of PTPs in immune cell signaling and activation. In neuroscience, Diethyl (4-chloro-2-nitroanilino)methylphosphonate has been used to investigate the role of PTPs in synaptic plasticity and learning and memory.

properties

CAS RN

193698-88-3

Product Name

Diethyl (4-chloro-2-nitroanilino)methylphosphonate

Molecular Formula

C11H16ClN2O5P

Molecular Weight

322.68 g/mol

IUPAC Name

4-chloro-N-(diethoxyphosphorylmethyl)-2-nitroaniline

InChI

InChI=1S/C11H16ClN2O5P/c1-3-18-20(17,19-4-2)8-13-10-6-5-9(12)7-11(10)14(15)16/h5-7,13H,3-4,8H2,1-2H3

InChI Key

QLWBKMAVIJATAE-UHFFFAOYSA-N

SMILES

CCOP(=O)(CNC1=C(C=C(C=C1)Cl)[N+](=O)[O-])OCC

Canonical SMILES

CCOP(=O)(CNC1=C(C=C(C=C1)Cl)[N+](=O)[O-])OCC

synonyms

DIETHYL (4-CHLORO-2-NITROANILINO)METHYLPHOSPHONATE

Origin of Product

United States

Synthesis routes and methods

Procedure details

With stirring and under a nitrogen atmosphere 4-chloro-2-nitroaniline (5 g, 28.9 mmole) was dissolved in diethylphosphite (21.44 g, 155 mmole), followed by the addition of a solution of sulfuric acid (0.1 mL) and water (0.1 mL). Under a continuous flow of nitrogen the solution was heated to 95° C., after which diethoxymethane (9.05 g, 86.8 mmole) was added in a dropwise manner over a period of 1.5 hours while maintaining the temperature between 93°-97° C. Once all the diethoxymethane was added, the reaction was kept at 95°-105° C. for another hour after which the mixture was cooled to 45°-50° C. and cold water (70 mL) was added over 20 minutes. The resulting suspension was filtered, washed first with water (10 mL), then with heptane (10 mL). The obtained orange solid was dried at 30°-40° C. for 16 hours to yield 8.85 g (95%) of the title compound, mp 94°-5° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
21.44 g
Type
reactant
Reaction Step Two
Quantity
0.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.1 mL
Type
solvent
Reaction Step Three
Quantity
9.05 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
70 mL
Type
solvent
Reaction Step Six
Yield
95%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.